JNJ-63576253: A Deep Dive into the Mechanism of a Next-Generation Androgen Receptor Antagonist
JNJ-63576253: A Deep Dive into the Mechanism of a Next-Generation Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-63576253 (also known as TRC-253) is a potent, selective, and orally bioavailable next-generation androgen receptor (AR) antagonist.[1][2][3] It was developed to address acquired resistance to second-generation AR inhibitors like enzalutamide (B1683756) and apalutamide, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[4][5] The core mechanism of action of JNJ-63576253 lies in its ability to act as a full antagonist of both wild-type AR and clinically relevant mutant forms, most notably the F877L mutation, which confers resistance to existing therapies by converting antagonists into agonists.[4][6] This technical guide elucidates the molecular interactions, signaling pathway modulation, and the experimental basis for the characterization of JNJ-63576253's mechanism of action.
Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor
JNJ-63576253 functions as a direct, competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens such as testosterone (B1683101) and dihydrotestosterone.[4][7] This inhibition of ligand binding is the critical first step in disrupting AR-mediated signaling.
Unlike first and second-generation AR antagonists, JNJ-63576253 maintains its antagonistic activity even in the presence of AR mutations that cause other drugs to fail.[4] Specifically, the F877L mutation in the AR LBD is a known mechanism of resistance to enzalutamide and apalutamide, where these drugs paradoxically activate the receptor.[4] JNJ-63576253 was designed to overcome this by potently inhibiting the F877L mutant AR, thereby preventing the antagonist-to-agonist switch.[4]
The binding of JNJ-63576253 to the AR LBD induces a conformational change in the receptor that prevents its nuclear translocation, dimerization, and subsequent binding to androgen response elements (AREs) on DNA.[7] This effectively blocks the transcription of AR target genes that are crucial for prostate cancer cell growth and survival, such as Kallikrein-3 (KLK3), also known as prostate-specific antigen (PSA), and FK506-binding protein 5 (FKBP5).[7][8]
Quantitative Analysis of In Vitro Activity
The potency of JNJ-63576253 has been quantified across various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Radioligand Binding | Wild-Type AR | - | 6.9 | [1] |
| Transcriptional Reporter | Wild-Type AR | LNCaP | 54 | [2][3] |
| Transcriptional Reporter | F877L Mutant AR | LNCaP | 37 | [2][3] |
| Transcriptional Reporter (R1881-stimulated) | AR F877L | LNCaP | 99 | [8] |
| Cell Proliferation | VCaP | VCaP | 265 | [2][3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and the experimental approaches used to characterize JNJ-63576253, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The characterization of JNJ-63576253's mechanism of action involved a series of key experiments. The methodologies for these are detailed below.
Transcriptional Reporter Assays
-
Objective: To quantify the antagonistic activity of JNJ-63576253 on AR-mediated gene transcription.
-
Cell Lines: LNCaP cells stably transfected with a reporter construct containing an androgen response element (ARE) driving the expression of firefly luciferase. Both wild-type AR and F877L mutant AR expressing cell lines were used.[8]
-
Protocol:
-
LNCaP reporter cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight.[1]
-
The following day, cells were treated with a dose-response curve of JNJ-63576253 in the presence of 0.1 nmol/L R1881 (a synthetic androgen) to stimulate AR activity.[1]
-
After 24 hours of incubation with the compound, the luciferase activity was measured using a commercially available luciferase assay system (e.g., Steady-Glo).[1]
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assays
-
Objective: To assess the impact of JNJ-63576253 on the proliferation of androgen-dependent prostate cancer cell lines.
-
Cell Lines: LNCaP (with wild-type AR and F877L mutant), VCaP, and PC3 cells.[1]
-
Protocol:
-
Cells were seeded in 96-well plates at densities of 5,000 or 250 cells per well and allowed to adhere overnight.[1]
-
The cells were then treated with various concentrations of JNJ-63576253.
-
The plates were incubated for 6 days to allow for cell proliferation.[1]
-
Cell viability was assessed using a standard method such as CellTiter-Glo.
-
The IC50 values for growth inhibition were determined from the dose-response curves.
-
Hershberger Assay (In Vivo)
-
Objective: To evaluate the in vivo anti-androgenic activity of JNJ-63576253.
-
Animal Model: Immature, castrated male rats.
-
Protocol:
-
Rats were administered JNJ-63576253 orally at various doses (e.g., 10, 30, or 50 mg/kg) once or twice daily.[8]
-
Concurrently, the rats were treated with testosterone propionate (B1217596) (TP) at a dose of 0.4 mg/kg to stimulate the growth of androgen-sensitive organs.[8]
-
After a 10-day treatment period, the animals were euthanized, and the weights of five androgen-sensitive organs (ventral prostate, seminal vesicles, levator ani muscle, Cowper's glands, and glans penis) were measured.[2][8]
-
The inhibition of TP-induced organ weight gain by JNJ-63576253 was used as a measure of its anti-androgenic effect.
-
Tumor Xenograft Efficacy Studies (In Vivo)
-
Objective: To determine the anti-tumor efficacy of JNJ-63576253 in a model of resistant prostate cancer.
-
Animal Model: Immunocompromised mice bearing LNCaP F877L xenograft tumors.[8]
-
Protocol:
-
Once the tumors reached a predetermined size, the mice were randomized into treatment groups.
-
JNJ-63576253 was administered orally, for example, at a dose of 30 mg/kg once daily.[2][3]
-
Tumor growth was monitored regularly over a period of several weeks (e.g., 72 days).[2][3]
-
The primary endpoint was tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the vehicle control group.[8]
-
Conclusion
JNJ-63576253 represents a significant advancement in the treatment of castration-resistant prostate cancer by directly addressing a key mechanism of resistance to current therapies. Its robust and sustained antagonism of both wild-type and clinically relevant mutant forms of the androgen receptor, particularly the F877L mutation, provides a strong rationale for its clinical development. The comprehensive in vitro and in vivo studies detailed in this guide provide a solid foundation for understanding the core mechanism of action of this promising therapeutic agent. As clinical data continues to emerge, the full potential of JNJ-63576253 in the management of advanced prostate cancer will be further elucidated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of JNJ-63576253, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-63576253 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
